
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate is a chemical compound with the molecular formula C8H13F2NO2 It is characterized by the presence of a cyclohexane ring substituted with amino and carboxylate groups, along with two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms at the 3,3-positions of the cyclohexane ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Amination: Introduction of the amino group at the 4-position through nucleophilic substitution reactions.
Esterification: Conversion of the carboxylic acid group to its methyl ester form using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic resistance.
Comparación Con Compuestos Similares
Similar Compounds
Methyl trans-4-amino-3-fluorocyclohexane-1-carboxylate: Similar structure with one fluorine atom.
Methyl trans-4-amino-3,3-dichlorocyclohexane-1-carboxylate: Similar structure with chlorine atoms instead of fluorine.
Methyl trans-4-amino-3,3-dibromocyclohexane-1-carboxylate: Similar structure with bromine atoms instead of fluorine.
Uniqueness
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These include increased stability, resistance to metabolic degradation, and potential for enhanced biological activity compared to its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C8H13F2NO2 |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
methyl (1R,4R)-4-amino-3,3-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-13-7(12)5-2-3-6(11)8(9,10)4-5/h5-6H,2-4,11H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
PMYSWJYBAWXQEL-PHDIDXHHSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@H](C(C1)(F)F)N |
SMILES canónico |
COC(=O)C1CCC(C(C1)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


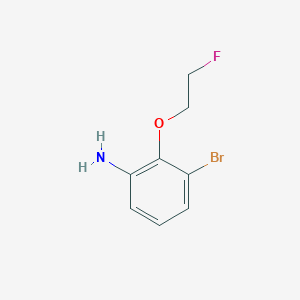

![Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B15238838.png)
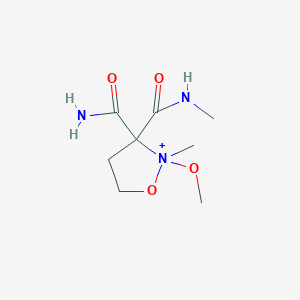
![1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15238857.png)
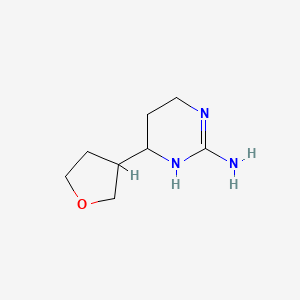

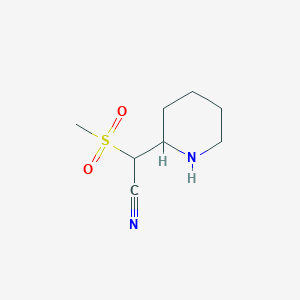
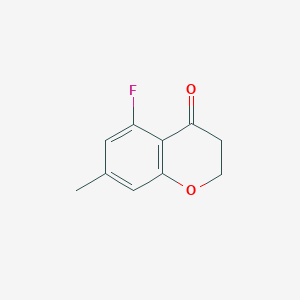
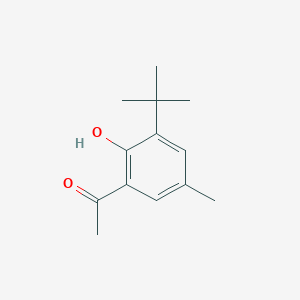
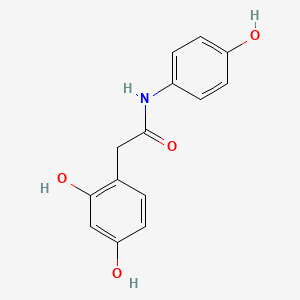

![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
